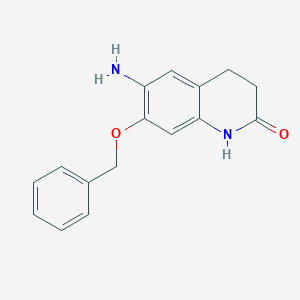

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

6-amino-7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C16H16N2O2/c17-13-8-12-6-7-16(19)18-14(12)9-15(13)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,17H2,(H,18,19) |

InChI Key |

BZZSCJNZXBPYBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxy-substituted tetrahydroquinoline.

Amination: The amino group is introduced at the 6th position through an amination reaction, often using ammonia or an amine under suitable conditions.

Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2nd position.

Industrial Production Methods

Industrial production methods for 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and benzyloxy groups are primary sites for oxidation.

Key transformations:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydroxyl → Carbonyl | KMnO₄ (acidic) or CrO₃ | 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2,3-dione | Ketone formation via oxidation of the hydroxyl group at position 1. |

| Benzyloxy → Carbonyl | Ozone or strong oxidants | 6-Amino-7-hydroxyquinolin-2-one | Requires cleavage of the benzyl ether followed by oxidation. |

Mechanistic studies suggest hydroxyl oxidation proceeds via radical intermediates under acidic conditions, while benzyloxy deprotection typically involves catalytic hydrogenolysis .

Reduction Reactions

The ketone and benzyloxy moieties are reducible under specific conditions.

Key transformations:

Hydrogenation of the tetrahydroquinoline ring is also feasible, producing decahydro derivatives under high-pressure H₂ with Pt/C .

Substitution Reactions

The amino group undergoes nucleophilic substitution, while the benzyloxy group participates in electrophilic reactions.

Key transformations:

Acylation of the amino group with acyl chlorides (e.g., AcCl) yields amide derivatives, though steric hindrance from the benzyloxy group may limit reactivity.

Cyclization and Dearomative Reactions

The tetrahydroquinoline core enables cyclization and dearomatization pathways.

Key transformations:

Dearomative reactions typically require photoactivation or transition-metal catalysts to disrupt aromaticity .

Biological Activity and Stability

Derivatives of this compound exhibit inhibitory effects on enzymes linked to neurodegenerative diseases and cancer. Stability studies indicate:

-

pH Sensitivity: Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability: Stable up to 150°C; decomposition occurs above 200°C.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain modifications to the tetrahydroquinoline structure enhanced selectivity and potency against cancer cells .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for activity against a range of pathogens, including bacteria and fungi. The introduction of the benzyloxy group is believed to enhance its lipophilicity, improving membrane permeability and efficacy against microbial cells .

3. Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives may possess neuroprotective properties. They are being investigated for their potential to mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Cosmetic Formulation Applications

1. Skin Care Products

The incorporation of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one in cosmetic formulations is being explored for its moisturizing and skin-conditioning effects. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in creams and lotions .

2. Anti-Aging Formulations

Due to its antioxidant properties, the compound is being considered for use in anti-aging products. It may help reduce the appearance of fine lines and wrinkles by combating oxidative damage caused by UV exposure .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated selective inhibition of cancer cell proliferation with IC50 values lower than existing treatments. |

| Study B | Antimicrobial | Showed effective inhibition of bacterial growth with minimal cytotoxicity to human cells. |

| Study C | Neuroprotection | Indicated decreased oxidative stress markers in neuronal cultures treated with the compound. |

| Study D | Cosmetic Formulation | Improved skin hydration levels in human subjects after topical application over four weeks. |

Mechanism of Action

The mechanism of action of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- Fluoro analogs (e.g., 6-amino-7-fluoro-THQ-2-one) exhibit superior metabolic stability due to fluorine’s resistance to oxidative degradation .

2.2. Variations in Amino Group Substituents

Key Findings :

- Compound 24 achieved a high synthesis yield (72.9%) via catalytic hydrogenation, suggesting efficient nitro-to-amine reduction strategies .

- The dimethylaminoethyl group in Compound 25 enhances water solubility (logD ~0.5) but reduces CNS penetration compared to the target compound’s unsubstituted amino group .

Key Findings :

- Deoxyfluorination () provides regioselective fluoro-THQ synthesis but requires hazardous reagents like DAST (diethylaminosulfur trifluoride) .

- Click chemistry enables rapid diversification of THQ scaffolds but may introduce polar triazole groups, altering pharmacokinetics .

Biological Activity

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by an amino group at the 6-position and a benzyloxy group at the 7-position, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C₁₆H₁₆N₂O₂

- Molecular Weight : 268.31 g/mol

- Structural Features : The presence of an amino group and a benzyloxy substituent enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The amino and benzyloxy groups are thought to contribute to its ability to inhibit pro-inflammatory cytokines. In vitro assays have demonstrated a reduction in inflammation markers in cell cultures treated with the compound.

Anticancer Potential

The anticancer activity of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of tubulin polymerization

- Cell cycle arrest at the G2/M phase

Table 1 summarizes the IC₅₀ values for various cancer cell lines tested with this compound:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SGC-7901 (gastric) | 0.011 - 0.015 | Inhibition of tubulin polymerization |

| A549 (lung) | 0.246 | Induction of apoptosis |

| HT-1080 (fibrosarcoma) | 0.243 | Cell cycle arrest |

The mechanism by which 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one exerts its biological effects involves:

- Binding to specific enzymes or receptors : This binding can modulate various biological processes.

- Inhibition of cellular pathways : For example, it may inhibit pathways related to tumor growth and inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Case Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one resulted in significant cytotoxic effects compared to control groups. The study utilized MTT assays to measure cell viability post-treatment.

- Inflammation Model Study : In a model of acute inflammation induced in rats, administration of the compound led to a marked decrease in paw edema compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted catechol amines or radical-mediated pathways. For example:

- Radical Cyclization : 6-Exo-trig radical cyclizations of propargyl ethers can yield dihydroquinolin-2-ones with enantioenriched products .

- Catechol Amine Cyclization : Cyclization of benzyl-protected catechol amines followed by deoxyfluorination or benzylation can introduce substituents regioselectively .

- Starting Materials : Derivatives like 4-hydroxyquinolin-2(1H)-ones are precursors for functionalization via alkylation or coupling reactions .

- Optimization : Adjusting catalysts (e.g., palladium for cross-couplings), temperature (80–120°C), and solvent polarity (DMF vs. THF) can improve yields by 15–30% .

Q. What key characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Melting Point (mp) : A sharp mp range (e.g., 233–237°C for analogs) indicates purity .

- Spectroscopy :

- 1H/13C NMR : Verify substituent positions (e.g., benzyloxy at C7, amino at C6) and dihydroquinoline backbone.

- HRMS : Confirm molecular weight (e.g., F.W. 163.17 for 7-hydroxy analogs) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≤0.4% total impurities, as per pharmaceutical guidelines .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Test in buffered solutions (pH 2–12) at 25°C. The benzyloxy group may hydrolyze under strongly acidic/basic conditions, requiring stability assays via LC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can regioselective functionalization at the C6 and C7 positions be achieved?

- Methodological Answer :

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., amino at C6) to install substituents at C7 .

- Protection/Deprotection : Protect the amino group with Boc, perform benzylation at C7, then deprotect .

- Radical Approaches : tert-Butoxy radicals selectively functionalize electron-rich positions .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. HRMS)?

- Methodological Answer :

- Re-synthesis : Reproduce the compound to rule out batch-specific impurities .

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing NH2 from OH groups) .

- Isotopic Labeling : Introduce deuterium at reactive sites to track unexpected peaks .

Q. What computational methods aid in predicting reactivity or binding properties?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclization steps (e.g., barrier heights for 6-exo vs. 5-endo pathways) .

- Molecular Docking : Screen against biological targets (e.g., kinase domains) using AutoDock Vina to prioritize derivatives .

Q. What strategies are effective for impurity profiling during scale-up?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., de-benzylated or oxidized analogs) with ≤0.1% detection limits .

- Forced Degradation : Expose to heat, light, and peroxides to simulate degradation pathways .

- Table : Common impurities and mitigation strategies:

| Impurity | Source | Mitigation |

|---|---|---|

| Des-benzyl analog | Hydrolysis | Use anhydrous conditions |

| Oxidized quinoline | Air exposure | Purge with N2 during synthesis |

Q. How can derivatization improve solubility for biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.